molecular formula C15H11FN2O B5873857 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one

3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B5873857
M. Wt: 254.26 g/mol
InChI Key: IMDCACOBNSQGQC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorophenyl group and a methylene bridge, which contribute to its unique chemical properties. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one typically involves the condensation of 4-fluoroaniline with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 4-fluoroaniline with isatoic anhydride in the presence of a base such as sodium hydroxide, leading to the formation of the quinazolinone core. The methylene bridge is introduced through a subsequent reaction with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinones with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the quinazolinone core contributes to its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific structural features, such as the methylene bridge and the fluorophenyl group, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

3-(4-fluorophenyl)-4-methylidene-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-13-4-2-3-5-14(13)17-15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCACOBNSQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2NC(=O)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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